molecular formula C16H10O3 B188861 5-Formyl-4-phenanthrenecarboxylic acid CAS No. 5684-15-1

5-Formyl-4-phenanthrenecarboxylic acid

Cat. No. B188861
CAS RN: 5684-15-1
M. Wt: 250.25 g/mol
InChI Key: WNGATLAAVNRKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Formyl-4-phenanthrenecarboxylic acid (FPCA) is a compound that has been widely used in scientific research due to its unique properties. FPCA is a yellow crystalline solid that is soluble in organic solvents such as methanol, ethanol, and chloroform. This compound has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and materials science.

Mechanism Of Action

The mechanism of action of 5-Formyl-4-phenanthrenecarboxylic acid is not fully understood, but it is believed to act as a chelating agent for metal ions, binding to them and causing a change in fluorescence intensity. This property has made 5-Formyl-4-phenanthrenecarboxylic acid a valuable tool for the detection and quantification of metal ions in biological systems.

Biochemical And Physiological Effects

5-Formyl-4-phenanthrenecarboxylic acid has been shown to have low toxicity and does not exhibit any significant biochemical or physiological effects. This makes it an ideal tool for scientific research, as it does not interfere with the biological systems being studied.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Formyl-4-phenanthrenecarboxylic acid is its high sensitivity and selectivity for metal ions, making it a valuable tool for the detection and quantification of these ions in biological systems. However, one limitation is that 5-Formyl-4-phenanthrenecarboxylic acid is only effective for the detection of certain metal ions and may not be suitable for the detection of others.

Future Directions

There are several future directions for the use of 5-Formyl-4-phenanthrenecarboxylic acid in scientific research. One potential application is the development of new materials with improved optoelectronic properties, using 5-Formyl-4-phenanthrenecarboxylic acid as a building block. Another area of research is the use of 5-Formyl-4-phenanthrenecarboxylic acid as a tool for the detection and quantification of metal ions in environmental samples, such as water and soil. Additionally, 5-Formyl-4-phenanthrenecarboxylic acid may have potential applications in the development of new drugs for the treatment of diseases such as cancer, where metal ions play a role in the progression of the disease.
In conclusion, 5-Formyl-4-phenanthrenecarboxylic acid is a valuable tool for scientific research due to its unique properties and potential applications in various fields. Its high sensitivity and selectivity for metal ions make it an ideal tool for the detection and quantification of these ions in biological systems. With further research, 5-Formyl-4-phenanthrenecarboxylic acid may have even more potential applications in the future.

Synthesis Methods

The synthesis of 5-Formyl-4-phenanthrenecarboxylic acid can be achieved through several methods, including the reaction of 4-phenanthrenecarboxylic acid with formic acid and acetic anhydride, or by the oxidation of 5-formyl-4-phenanthrenecarboxaldehyde with potassium permanganate. The latter method is preferred due to its high yield and purity.

Scientific Research Applications

5-Formyl-4-phenanthrenecarboxylic acid has been used in various scientific research applications, including its use as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and organic electronics.

properties

CAS RN

5684-15-1

Product Name

5-Formyl-4-phenanthrenecarboxylic acid

Molecular Formula

C16H10O3

Molecular Weight

250.25 g/mol

IUPAC Name

5-formylphenanthrene-4-carboxylic acid

InChI

InChI=1S/C16H10O3/c17-9-12-5-1-3-10-7-8-11-4-2-6-13(16(18)19)15(11)14(10)12/h1-9H,(H,18,19)

InChI Key

WNGATLAAVNRKQO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)C=O)C3=C(C=CC=C3C(=O)O)C=C2

Canonical SMILES

C1=CC2=C(C(=C1)C=O)C3=C(C=CC=C3C(=O)O)C=C2

Other CAS RN

5684-15-1

Pictograms

Irritant

Origin of Product

United States

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